![molecular formula C10H6ClN3O B1490767 4-cloro-6-(furan-2-il)-5H-pirrolo[3,2-d]pirimidina CAS No. 871025-07-9](/img/structure/B1490767.png)

4-cloro-6-(furan-2-il)-5H-pirrolo[3,2-d]pirimidina

Descripción general

Descripción

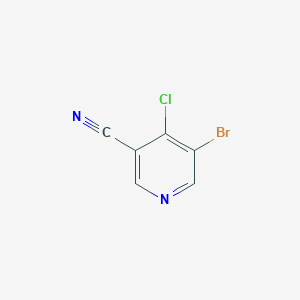

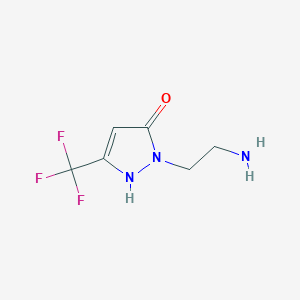

4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H6ClN3O and its molecular weight is 219.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de pirimidina, incluyendo “4-cloro-6-(furan-2-il)-5H-pirrolo[3,2-d]pirimidina”, se han aplicado ampliamente en las disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha informado que exhiben actividad anticancerígena . Por ejemplo, imatinib, dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .

Actividad Antimicrobiana

Los derivados de pirimidina han mostrado una actividad antimicrobiana significativa . Se han utilizado para combatir diversas infecciones microbianas, incluidas las causadas por bacterias grampositivas y gramnegativas .

Actividad Antifúngica

Además de sus propiedades antimicrobianas, los derivados de pirimidina también han demostrado actividad antifúngica . Por ejemplo, se encontró que ciertos compuestos inhibían el crecimiento del hongo Candida albicans similar a la levadura .

Actividades Antiinflamatorias y Analgésicas

Se ha informado que los derivados de pirimidina exhiben actividades antiinflamatorias y analgésicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos para tratar afecciones asociadas con la inflamación y el dolor .

Actividad Antihipertensiva

Los derivados de pirimidina se han utilizado como agentes cardiovasculares y han mostrado actividad antihipertensiva . Esto sugiere su uso potencial en el tratamiento de la presión arterial alta y las afecciones cardiovasculares relacionadas .

Actividad Antidiabética

Se ha informado que algunos derivados de pirimidina exhiben actividad antidiabética . Esto indica su uso potencial en el manejo y tratamiento de la diabetes .

Actividad Antiviral

Los derivados de pirimidina han mostrado actividad anti-VIH , lo que sugiere su uso potencial en el tratamiento del VIH y otras infecciones virales .

Otras aplicaciones terapéuticas

Además de lo anterior, los derivados de pirimidina se han asociado con una amplia gama de otras aplicaciones terapéuticas, que incluyen, entre otras, diurético , antitumoral , antifilarial , inhibidores de la topoisomerasa II del ADN , agentes antituberculosos , antimalárico y antiplasmodial , agentes antiulcerosos , actividades de trastornos del cabello , antagonistas del receptor sensible al calcio, inhibidores de la DPP-IV , potente acción agonista o antagonista del receptor A2a de adenosina , moduladores de TLR8 o interferón beta (IFN-β) , relajación vascular para la arteria ciliar ocular y neuroprotección en la célula ganglionar de la retina , inhibidores de la reductasa de 3-hidroxi-3-metilglutaril-coenzima A (HMG-CoA) y terapéuticos para la enfermedad coronaria , y un intermedio clave para la vitamina B1 .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, including fused pyrimidine compounds, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrimidine derivatives can inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Result of Action

The inhibition of protein kinases could potentially lead to changes in cell growth, differentiation, migration, and metabolism .

Action Environment

It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process essential for regulating various cellular activities such as growth, differentiation, and metabolism . The compound interacts with several key enzymes and proteins, including tyrosine kinases and serine/threonine kinases, by binding to their active sites and inhibiting their activity. This inhibition disrupts the phosphorylation cascade, thereby modulating cellular signaling pathways and affecting cell function .

Cellular Effects

The effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it affects cell cycle progression, particularly by causing cell cycle arrest at the G1 phase, which prevents cells from proliferating . The compound also modulates the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interfere with the activity of other biomolecules, such as transcription factors, by altering their phosphorylation status and thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent effects on cellular function . The compound’s efficacy may diminish over time due to potential degradation or the development of resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, it can cause toxicity, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, the compound’s localization can affect its stability and interactions with other cellular components .

Propiedades

IUPAC Name |

4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMGPMDTWMXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744902 | |

| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871025-07-9 | |

| Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)

![1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)